3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the piperazine moiety in this compound further enhances its potential pharmacological properties.
Preparation Methods
The synthesis of 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the triazole ring: The piperazine derivative is then reacted with ethyl isothiocyanate to form the triazole ring.
Final product formation: The intermediate product is further reacted with ethyl iodide to obtain the final compound.
Chemical Reactions Analysis
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Scientific Research Applications
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antibacterial, antifungal, and antiviral agent due to its triazole and piperazine moieties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can bind to bacterial enzymes, inhibiting their function and leading to antibacterial activity .
Comparison with Similar Compounds
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds such as:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a triazole and piperazine moiety but has different substituents, leading to variations in its biological activity.
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound is a potent and selective dopamine D4 receptor ligand, highlighting the versatility of the piperazine moiety in different biological contexts.
Properties
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5S/c1-2-22-15(18-19-16(22)23)7-8-20-9-11-21(12-10-20)14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXSXGDJKNEHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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